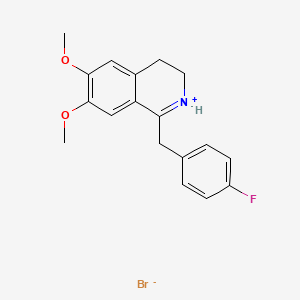

6,7-Dimethoxy-1-(p-fluorobenzyl)-3,4-dihydroisoquinoline hydrobromide

Description

6,7-Dimethoxy-1-(p-fluorobenzyl)-3,4-dihydroisoquinoline hydrobromide (CAS: 58939-37-0) is a synthetic 3,4-dihydroisoquinoline derivative with a p-fluorobenzyl substituent at the C1 position. Its molecular formula is C₂₀H₂₄BrNO₄, and it exists as a hydrobromide salt, enhancing its solubility and stability for pharmacological applications.

The structural core of 3,4-dihydroisoquinoline derivatives is characterized by a partially saturated isoquinoline ring, which allows for versatile substitutions at the C1 position. The p-fluorobenzyl group in this compound introduces electron-withdrawing properties and lipophilicity, which may influence receptor binding and metabolic stability .

Properties

CAS No. |

36113-30-1 |

|---|---|

Molecular Formula |

C18H19BrFNO2 |

Molecular Weight |

380.3 g/mol |

IUPAC Name |

1-[(4-fluorophenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2-ium;bromide |

InChI |

InChI=1S/C18H18FNO2.BrH/c1-21-17-10-13-7-8-20-16(15(13)11-18(17)22-2)9-12-3-5-14(19)6-4-12;/h3-6,10-11H,7-9H2,1-2H3;1H |

InChI Key |

OSZWKYMNOWESRT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=C1)CC[NH+]=C2CC3=CC=C(C=C3)F)OC.[Br-] |

Origin of Product |

United States |

Preparation Methods

Stepwise Reaction Scheme

| Step | Description | Reagents/Conditions | Product/Intermediate |

|---|---|---|---|

| 1 | Formylation of 3,4-dimethoxyphenethylamine | 3,4-Dimethoxyphenethylamine + ethyl formate (or methyl/isopropyl formate), reflux 6 h | N-(2-(3,4-dimethoxyphenyl)ethyl)formamide (Intermediate 1) |

| 2 | Reaction with oxalyl chloride | Intermediate 1 + oxalyl chloride in acetonitrile or dichloromethane, 10-20°C, 2 h | Intermediate 2 (acyl chloride derivative) |

| 3 | Cyclization catalyzed by phosphotungstic acid | Add phosphotungstic acid, stir 1 h | Intermediate 3 (ring-closed intermediate) |

| 4 | Addition of alcohol solvent and reflux | Add methanol (or ethanol/butanol), reflux 3 h | Formation of 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride |

| 5 | Crystallization and isolation | Cool to 5-10°C, filter, wash with alcohol, dry | Pure crystalline product |

Reaction Conditions and Yields

| Parameter | Typical Value |

|---|---|

| Formylation time | 6 hours reflux |

| Oxalyl chloride reaction temperature | 10-20 °C |

| Oxalyl chloride addition time | 2 hours dropwise |

| Phosphotungstic acid catalysis time | 1 hour |

| Alcohol reflux time | 3 hours |

| Cooling temperature for crystallization | 5-10 °C |

| Yield | 75-80% |

| Purity | >99.0% (HPLC) |

| Single impurity | ≤0.15% |

Representative Experimental Example

- 116.3 g ethyl formate and 86.6 g 3,4-dimethoxyphenethylamine refluxed for 6 h.

- 400 mL acetonitrile and 126 g oxalyl chloride cooled to 10-20 °C.

- Intermediate solution added dropwise over 2 h maintaining temperature.

- After reaction, 0.23 g phosphotungstic acid added, stirred 1 h.

- Heated to 50-55 °C, 100 mL methanol added dropwise, refluxed 3 h.

- Cooled to 5-10 °C, filtered, washed with methanol, dried.

- Yield: 78%, purity 99.3%, single impurity 0.16%.

Adaptation for 6,7-Dimethoxy-1-(p-fluorobenzyl)-3,4-dihydroisoquinoline Hydrobromide

The target compound differs by the substitution of the nitrogen with a p-fluorobenzyl group. This modification can be introduced by:

- N-alkylation step: After preparing the 6,7-dimethoxy-3,4-dihydroisoquinoline free base, react it with p-fluorobenzyl bromide to form the N-(p-fluorobenzyl) derivative.

- Salt formation: The hydrobromide salt is formed by treatment with hydrobromic acid or crystallization from hydrobromic acid-containing solvents.

Although direct literature detailing this exact procedure is scarce, the general synthetic approach aligns with standard alkylation and salt formation techniques in organic synthesis.

Chemical and Structural Data Reference

- Molecular formula: C18H20FNO2

- SMILES: COC1=C(C=C2C(NCCC2=C1)CC3=CC=C(C=C3)F)OC

- Molecular weight: Approximately 301 g/mol (free base)

- Hydrobromide salt formed by protonation and bromide counterion.

Summary Table of Preparation Method (Modeled on Closely Related Compound)

| Stage | Reagents | Conditions | Outcome | Notes |

|---|---|---|---|---|

| Formylation | 3,4-dimethoxyphenethylamine + ethyl formate | Reflux 6 h | Intermediate formamide | High yield, simple |

| Acyl chloride formation | Oxalyl chloride in acetonitrile/DCM | 10-20 °C, 2 h dropwise | Reactive intermediate | Temperature control critical |

| Cyclization | Phosphotungstic acid catalyst | Stir 1 h, then reflux with alcohol | Isoquinoline ring closure | Catalyst amount low, efficient |

| Alkylation (for p-fluorobenzyl) | p-fluorobenzyl bromide + base | Room temp or reflux | N-alkylated product | Requires optimization |

| Salt formation | Hydrobromic acid | Crystallization | Hydrobromide salt | Stable, high purity |

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-1-(p-fluorobenzyl)-3,4-dihydroisoquinoline hydrobromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the dihydroisoquinoline core to tetrahydroisoquinoline derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The methoxy and fluorobenzyl groups can undergo nucleophilic or electrophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophilic substitution with sodium methoxide or electrophilic substitution with bromine in acetic acid.

Major Products

Oxidation: Quinoline derivatives.

Reduction: Tetrahydroisoquinoline derivatives.

Substitution: Various substituted isoquinoline derivatives depending on the reagents used.

Scientific Research Applications

Pharmacological Properties

The compound exhibits several pharmacological activities, particularly in the following areas:

- Antithrombotic Activity : Research indicates that derivatives of 3,4-dihydroisoquinolines, including the target compound, possess significant antithrombotic effects. These compounds inhibit platelet aggregation and thrombus formation, making them candidates for the development of new antithrombotic agents .

- Neuroprotective Effects : Compounds in this class have been studied for their neuroprotective properties. They may modulate neurotransmitter systems and exhibit antioxidant activities that protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases .

- Anticancer Potential : Preliminary studies suggest that 6,7-dimethoxy-1-(p-fluorobenzyl)-3,4-dihydroisoquinoline hydrobromide may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism involves the modulation of signaling pathways associated with cell survival and death .

Case Study 1: Antithrombotic Activity

A study conducted on male rats demonstrated that administering the compound resulted in a significant reduction in platelet aggregation compared to control groups. The mechanism was attributed to the inhibition of cyclooxygenase enzymes involved in thromboxane A2 synthesis, which is a potent promoter of platelet aggregation .

Case Study 2: Neuroprotection

In vitro experiments using neuronal cell cultures exposed to oxidative stress revealed that the compound significantly reduced cell death and maintained mitochondrial integrity. The protective effect was linked to its ability to scavenge free radicals and modulate glutamate receptor activity, thereby reducing excitotoxicity .

Case Study 3: Anticancer Activity

A series of experiments on human cancer cell lines showed that treatment with 6,7-dimethoxy-1-(p-fluorobenzyl)-3,4-dihydroisoquinoline hydrobromide led to a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells, suggesting that the compound activates intrinsic apoptotic pathways .

Data Summary Table

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-1-(p-fluorobenzyl)-3,4-dihydroisoquinoline hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to active sites or allosteric sites, modulating the activity of the target protein. The methoxy and fluorobenzyl groups contribute to its binding affinity and specificity, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of 3,4-dihydroisoquinoline derivatives are highly dependent on substituents at the C1 position. Below is a comparative analysis of key analogues:

Key Findings from Comparative Studies

- Heterocyclic Substituents: Thiophen-2-yl derivatives (88333-64-6) show unique binding to sulfur-dependent enzymes, though their lower molecular weight (~273 g/mol) may limit tissue retention .

- Salt Form and Solubility: Hydrobromide salts (target compound) generally exhibit higher aqueous solubility than hydrochloride salts (e.g., Papaverine), which is critical for intravenous formulations .

- Toxicity Considerations: The positional isomer 6,7-Dimethoxy-4-(p-fluorobenzyl)isoquinoline hydrobromide (32871-45-7) shows moderate toxicity (LD₅₀ 770 mg/kg in mice), suggesting that substituent position significantly affects safety profiles .

Biological Activity

6,7-Dimethoxy-1-(p-fluorobenzyl)-3,4-dihydroisoquinoline hydrobromide is a compound belonging to the isoquinoline family, known for its diverse biological activities. This article reviews the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C17H20BrN2O2

- Molecular Weight : 364.26 g/mol

The structure features a dihydroisoquinoline core with methoxy and fluorobenzyl substituents, which are critical for its biological activity.

Antithrombotic Activity

Research indicates that derivatives of 3,4-dihydroisoquinolines exhibit significant antithrombotic properties . The compound has been shown to inhibit platelet aggregation, which is crucial in preventing thrombosis. In a study involving male rats, the compound demonstrated a reduction in thrombus formation when administered at specific dosages .

Effects on Smooth Muscle Contractility

A related compound, 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline (DIQ), was investigated for its effects on smooth muscle (SM) contractility. DIQ was found to decrease Ca²⁺-dependent contractions in isolated SM tissues by modulating muscarinic acetylcholine receptors (mAChRs) and serotonin receptors (5-HT) . Although not directly tested on the p-fluorobenzyl derivative, similar mechanisms can be anticipated due to structural similarities.

Neuroprotective Effects

Isoquinoline derivatives have shown promise in neuroprotection. They may exert protective effects against oxidative stress and neuroinflammation, which are pivotal in neurodegenerative diseases. The presence of methoxy groups is often linked to enhanced bioactivity and reduced toxicity .

The biological activity of 6,7-Dimethoxy-1-(p-fluorobenzyl)-3,4-dihydroisoquinoline hydrobromide can be attributed to several mechanisms:

- Calcium Channel Modulation : The compound may influence voltage-gated L-type calcium channels, leading to altered intracellular calcium levels and subsequent effects on muscle contraction and neurotransmitter release .

- Receptor Interaction : It likely interacts with mAChRs and 5-HT receptors, affecting smooth muscle contractility and neuronal signaling pathways.

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.